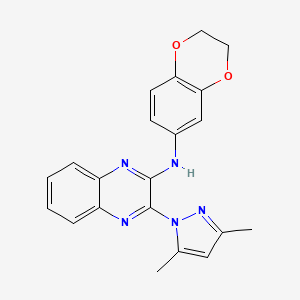

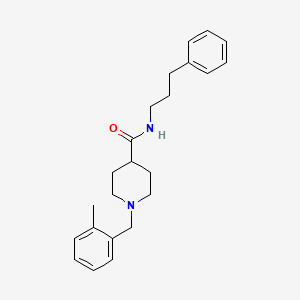

![molecular formula C18H20N4O B4621943 N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4621943.png)

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea

Overview

Description

N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea is part of a broader class of compounds known for their diverse chemical and physical properties, which make them subjects of interest in the fields of medicinal chemistry and materials science. These compounds are synthesized through various chemical reactions, leveraging their potential in different applications, albeit with a focus away from drug use and dosage or side effects.

Synthesis Analysis

The synthesis of similar compounds involves multiple steps, including the formation of pyrazole derivatives through reactions with specific substituents crucial for activity. For example, Díaz et al. (2012) describe the synthesis of 1-arylpyrazoles as potent σ(1) receptor antagonists, highlighting the importance of the pyrazole substituents and the necessity of a basic amine for activity (Díaz et al., 2012).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated using various spectroscopic methods. Sharma et al. (2015) synthesized a pyrazolone derivative and determined its crystal structure through X-ray analysis, emphasizing the importance of structural determination in understanding the compound's properties (Sharma et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea derivatives are diverse. For instance, reactions with heterocyclic amidines lead to the synthesis of new pyrazolo[1,5-c]-1,2,4-triazines and related compounds, showcasing the reactivity and potential for generating diverse chemical structures (Elnagdi et al., 1981).

Physical Properties Analysis

The physical properties, such as solubility and melting points, of N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea derivatives, are crucial for their application in various fields. These properties are often determined through experimental methods and are essential for the compound's formulation and application in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific chemical transformations, are vital for the practical application of these compounds. The synthesis and reactivity of N-naphthyl pyrazoles, for example, highlight the versatility and chemical richness of this class of compounds (Chen et al., 2023).

Scientific Research Applications

Computational and Pharmacological Potentials

Research has highlighted the pharmacological and computational significance of pyrazole derivatives, including N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, in various biological activities. These compounds have been investigated for their potential in toxicity assessment, tumor inhibition, and their analgesic and anti-inflammatory actions. Specifically, certain pyrazole derivatives have shown binding to critical targets like epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), indicating potential utility in addressing inflammation and cancer-related pathways (Faheem, 2018).

Synthesis and Biological Evaluation

The synthesis and biological assessment of 1-arylpyrazoles, which are structurally related to N-[3-(5-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea, have been explored for their potency as σ(1) receptor antagonists. This research has contributed to the development of new therapeutic agents, particularly in neurogenic pain management and potentially in neuropathic pain models, highlighting the therapeutic versatility of pyrazole derivatives (Díaz et al., 2012).

Heterocyclic Compound Synthesis

The role of pyrazole derivatives in the synthesis of heterocyclic compounds has been demonstrated through various chemical reactions. These compounds serve as catalysts or intermediates in creating more complex molecules with potential pharmacological applications. The synthesis process involves reactions with different reagents, showcasing the chemical diversity and utility of pyrazole-based compounds in medicinal chemistry (Niknam et al., 2013).

DNA/Protein Interaction and Cytotoxicity Studies

Pyrazole derivatives have been studied for their interactions with biological macromolecules such as DNA and proteins. These interactions are crucial for understanding the mechanism of action of potential therapeutic agents. For instance, certain Ni(II) complexes with Schiff base ligands, related to pyrazole structures, have shown the ability to bind to DNA and proteins, indicating their potential in targeting specific biological pathways involved in cancer and other diseases. Furthermore, cytotoxicity studies reveal the therapeutic potential of these compounds against various cell lines (Yu et al., 2017).

properties

IUPAC Name |

1-[3-(5-methylpyrazol-1-yl)propyl]-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-14-10-12-20-22(14)13-5-11-19-18(23)21-17-9-4-7-15-6-2-3-8-16(15)17/h2-4,6-10,12H,5,11,13H2,1H3,(H2,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDCWDGKKAWCAEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NN1CCCNC(=O)NC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

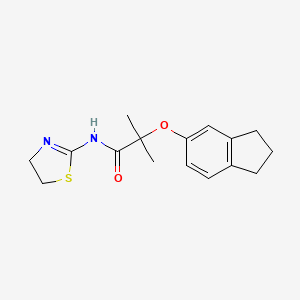

![5-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4621865.png)

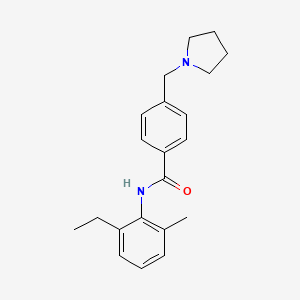

![2-[(pentafluorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B4621868.png)

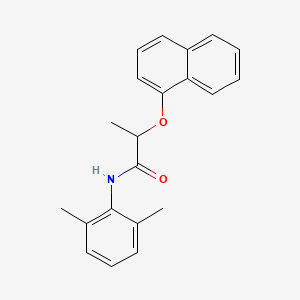

![6-(1-adamantyl)-3-cyclopropyl-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4621879.png)

![ethyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B4621882.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4621889.png)

![2,2-dibromo-N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-methylcyclopropanecarboxamide](/img/structure/B4621897.png)

![ethyl 4,5-dimethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4621900.png)

![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4621928.png)

![ethyl 6-(4-ethoxyphenyl)-3-[2-(3-methoxyphenyl)ethyl]-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate](/img/structure/B4621930.png)